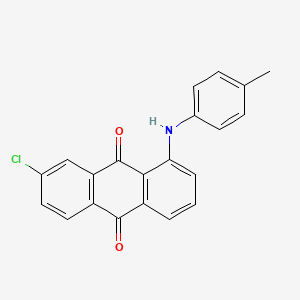
7-Chloro-1-(4-methylanilino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-(p-tolylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene derivatives are known for their photophysical properties and have been widely studied for various applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and anticancer agents .
Preparation Methods
The synthesis of 7-Chloro-1-(p-tolylamino)anthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like toluene or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost and efficiency .
Chemical Reactions Analysis
7-Chloro-1-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Scientific Research Applications
7-Chloro-1-(p-tolylamino)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-1-(p-tolylamino)anthracene-9,10-dione and its derivatives often involves interaction with cellular proteins and DNA. For instance, in anticancer applications, the compound may inhibit topoisomerases, enzymes crucial for DNA replication, thereby preventing cancer cell proliferation . Additionally, it can induce oxidative stress in cancer cells, leading to apoptosis .
Comparison with Similar Compounds
Similar compounds to 7-Chloro-1-(p-tolylamino)anthracene-9,10-dione include other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet–triplet annihilation upconversion systems.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in photophysical studies.
Anthraquinones: These compounds have a 9,10-dioxoanthracene core and are known for their anticancer properties.
The uniqueness of 7-Chloro-1-(p-tolylamino)anthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it suitable for specialized applications in both research and industry .
Properties
CAS No. |
61100-66-1 |
|---|---|
Molecular Formula |
C21H14ClNO2 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
7-chloro-1-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H14ClNO2/c1-12-5-8-14(9-6-12)23-18-4-2-3-16-19(18)21(25)17-11-13(22)7-10-15(17)20(16)24/h2-11,23H,1H3 |
InChI Key |
LSXARLIMVULHPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]-](/img/structure/B13143182.png)
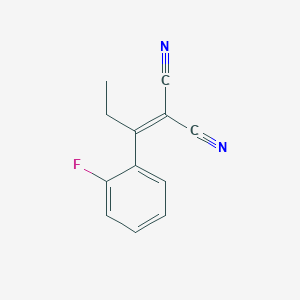
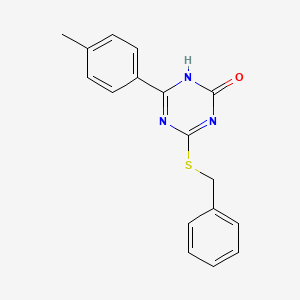
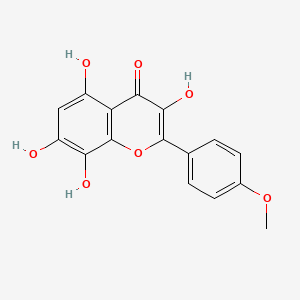

![7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13143206.png)
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide](/img/structure/B13143209.png)
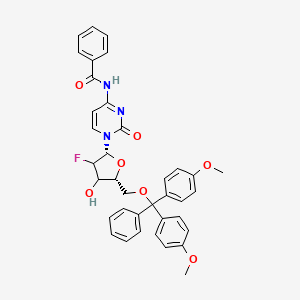
![5-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13143224.png)
![1-[(3-Ethenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B13143235.png)
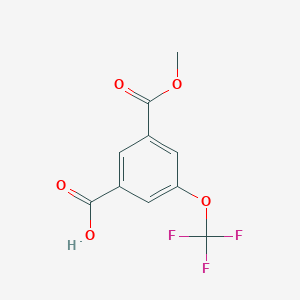

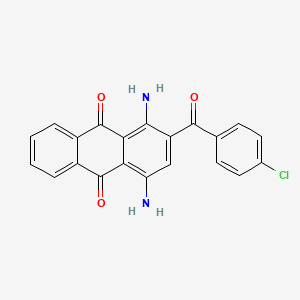
![Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0)](/img/structure/B13143264.png)
